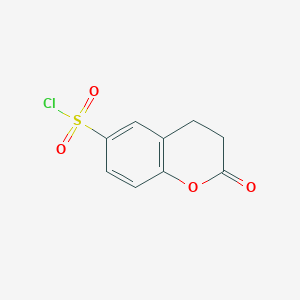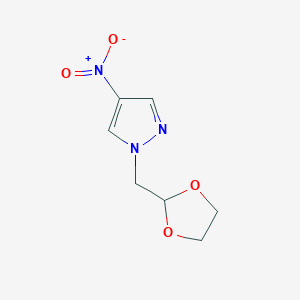
6-(Furan-2-yl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-(Furan-2-yl)-1,3,5-triazine-2,4-diamine, also known as 6-F2TDA, is an organic compound that has numerous applications in scientific research. It is a derivative of the triazine class of compounds, which are known for their stability, low toxicity, and wide range of uses. 6-F2TDA is a versatile compound that can be used as a catalyst, a reagent, a ligand, and a chelating agent. It has a variety of applications in a number of different fields, including biochemistry, organic chemistry, and pharmaceuticals.
Scientific Research Applications
6-(Furan-2-yl)-1,3,5-triazine-2,4-diamine has a variety of applications in scientific research. It is commonly used as a catalyst in organic synthesis, as it is highly reactive and can be used to facilitate a number of different reactions. It is also used as a reagent in biochemistry, as it can be used to detect the presence of certain proteins and enzymes. In addition, 6-(Furan-2-yl)-1,3,5-triazine-2,4-diamine has been used as a ligand in coordination chemistry, as well as a chelating agent for metal ions.
Mechanism of Action
The mechanism of action of 6-(Furan-2-yl)-1,3,5-triazine-2,4-diamine is dependent on its application. In organic synthesis, 6-(Furan-2-yl)-1,3,5-triazine-2,4-diamine acts as a catalyst, which increases the rate of a reaction by lowering the activation energy. In biochemistry, 6-(Furan-2-yl)-1,3,5-triazine-2,4-diamine acts as a reagent by binding to certain proteins and enzymes and thus indicating their presence. In coordination chemistry, 6-(Furan-2-yl)-1,3,5-triazine-2,4-diamine acts as a ligand, forming a coordination complex with a metal ion. Lastly, in chelation, 6-(Furan-2-yl)-1,3,5-triazine-2,4-diamine acts as a chelating agent, binding to metal ions and forming a coordination complex.
Biochemical and Physiological Effects
6-(Furan-2-yl)-1,3,5-triazine-2,4-diamine is generally regarded as a safe and non-toxic compound. However, it has been found to be a weak inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the body. In addition, it has been found to inhibit the enzyme nitric oxide synthase, which is involved in the production of nitric oxide. While these effects are not considered to be significant, it is important to note that 6-(Furan-2-yl)-1,3,5-triazine-2,4-diamine should be used with caution in biological systems.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(Furan-2-yl)-1,3,5-triazine-2,4-diamine in lab experiments is its versatility. It is a highly reactive compound that can be used in a variety of different reactions and applications. In addition, 6-(Furan-2-yl)-1,3,5-triazine-2,4-diamine is relatively non-toxic, making it a safe and effective reagent for use in laboratory settings. However, it is important to note that 6-(Furan-2-yl)-1,3,5-triazine-2,4-diamine is a weak inhibitor of certain enzymes, and therefore should be used with caution in biological systems.
Future Directions
The future of 6-(Furan-2-yl)-1,3,5-triazine-2,4-diamine is bright, as it has a wide range of applications in scientific research and laboratory experiments. Future research could focus on further exploring the biochemical and physiological effects of 6-(Furan-2-yl)-1,3,5-triazine-2,4-diamine, as well as its potential uses in drug development. In addition, further research could focus on developing new synthesis methods for 6-(Furan-2-yl)-1,3,5-triazine-2,4-diamine, as well as optimizing existing methods. Finally, further research could focus on exploring new applications for 6-(Furan-2-yl)-1,3,5-triazine-2,4-diamine, such as its use as a catalyst in organic synthesis and as a ligand in coordination chemistry.
Synthesis Methods
6-(Furan-2-yl)-1,3,5-triazine-2,4-diamine can be synthesized in a number of different ways. The most common method is through a Mannich reaction, which involves reacting a primary amine with formaldehyde and an aldehyde or ketone. This reaction produces a Schiff base intermediate, which is then reacted with a secondary amine to form the desired 6-(Furan-2-yl)-1,3,5-triazine-2,4-diamine product. Other methods of synthesis include the use of a Friedel-Crafts acylation reaction, a Wittig reaction, and a Strecker reaction.
properties
IUPAC Name |
6-(furan-2-yl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-6-10-5(11-7(9)12-6)4-2-1-3-13-4/h1-3H,(H4,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXSZSGPTZTMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963683 | |
| Record name | 6-(Furan-2-yl)-1,3,5-triazine-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furyltriazine | |
CAS RN |
4685-18-1 | |
| Record name | 6-(2-Furanyl)-1,3,5-triazine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4685-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | s-Triazine, 2,4-diamino-6-(2-furyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004685181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furyltriazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Furan-2-yl)-1,3,5-triazine-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-TRIAZINE, 2,4-DIAMINO-6-(2-FURYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE43KRG5HB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)



![5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6329639.png)